![molecular formula C9H11NO3 B1266387 2-Amino-3-hydroxy-3-phenylpropanoic acid CAS No. 69-96-5](/img/structure/B1266387.png)
2-Amino-3-hydroxy-3-phenylpropanoic acid
Overview
Description
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as DL-threo-β-Phenylserine, is a compound with the empirical formula C9H11NO3 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-hydroxy-3-phenylpropanoic acid consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-hydroxy-3-phenylpropanoic acid are complex and can involve various pathways . For instance, L-Threonine aldolase has been reported to catalyze the condensation of glycine (Gly) and benzaldehyde to afford 1, of which 60% is comprised of the (2S,3R)-form and 40% of the (2S,3S)-form .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-hydroxy-3-phenylpropanoic acid include a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 47.0±0.3 cm3 .Scientific Research Applications
Optical Resolution
“2-Amino-3-hydroxy-3-phenylpropanoic acid” has been used in optical resolution experiments. The compound was first optically resolved using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as the resolving agents . This process yielded two enantiomers, (2R,3S)- and (2S,3R)-2, in yields of 73% and 66%, respectively .
Preparation of Optically Active Compounds
The compound is used in the preparation of optically active compounds. For instance, it was used to obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions by replacing and preferential crystallization .
Physiologically Important Amino Acid
“2-Amino-3-hydroxy-3-phenylpropanoic acid” exists as four stereoisomers and is a physiologically important α-amino acid . It plays a crucial role in various biological processes.
Condensation Reactions
The compound is predominantly given by condensation of glycine with benzaldehyde under aqueous alkaline conditions . This reaction is important in the synthesis of various organic compounds.
Large-Scale Separation of Enantiomers
Optical resolutions by preferential and replacing crystallization are simple and useful procedures for separation of enantiomers from racemates. The compound has been used in these processes for large-scale separation of enantiomers .
Research and Development in Pharmaceutical Industry
Given its various properties and applications, “2-Amino-3-hydroxy-3-phenylpropanoic acid” is an important compound in the research and development in the pharmaceutical industry .
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as threo-beta-phenylserine, is a physiologically important alpha-amino acid . It is involved in the metabolism of phenylalanine , a crucial amino acid in the human body. The primary targets of this compound are likely enzymes involved in phenylalanine metabolism.
Mode of Action
It is known that l-threonine aldolase, an enzyme involved in amino acid metabolism, can catalyze the condensation of glycine and benzaldehyde to afford this compound . This suggests that the compound may interact with enzymes like L-Threonine aldolase, influencing their activity and thus affecting the metabolism of phenylalanine.
Biochemical Pathways
2-Amino-3-hydroxy-3-phenylpropanoic acid is involved in the phenylalanine metabolic pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .
Result of Action
Given its involvement in phenylalanine metabolism, it may influence the levels of phenylalanine and other related metabolites in the body .
Action Environment
The action of 2-Amino-3-hydroxy-3-phenylpropanoic acid may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy, as the condensation of glycine and benzaldehyde to form this compound occurs nonenzymatically in aqueous alkaline media
properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910522 | |
Record name | beta-Hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-3-phenylpropanoic acid | |
CAS RN |
69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |
Record name | DL-Phenylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC206281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC10123 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-hydroxy-3-phenyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-DL-Serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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